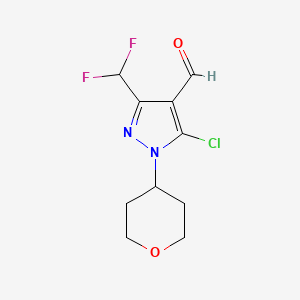
(R)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is a chiral diamine compound featuring a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine typically involves the reaction of a thietane derivative with an appropriate diamine precursor. One common method involves the reaction of 3,5-dibromo-4-nitropyrazole with 2-chloromethylthiirane, followed by subsequent reactions with sodium alcoholates and primary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium alkoxides or primary amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thietane ring.
Scientific Research Applications
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: It may serve as a precursor for drugs with specific therapeutic effects.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for ®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles: These compounds share the thietane ring and have been studied for their biological activities.
Thietane-containing xanthines and triazoles: These compounds also feature the thietane ring and have shown various biological activities.
Uniqueness
®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is unique due to its specific chiral configuration and the presence of both a thietane ring and a diamine moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H24N2S |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
(2R)-1-N-butyl-1-N-methyl-2-N-(thietan-3-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H24N2S/c1-4-5-6-13(3)7-10(2)12-11-8-14-9-11/h10-12H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
DEPPXFSDRBOLSO-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCN(C)C[C@@H](C)NC1CSC1 |
Canonical SMILES |
CCCCN(C)CC(C)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
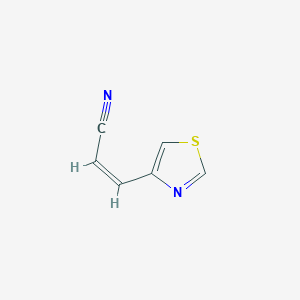
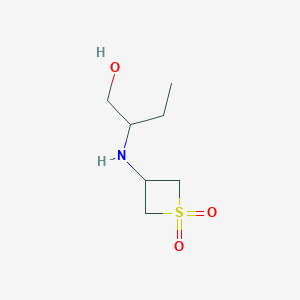
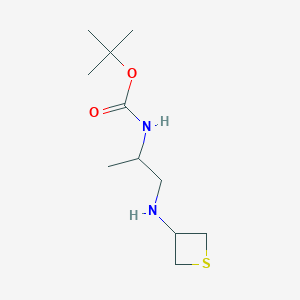
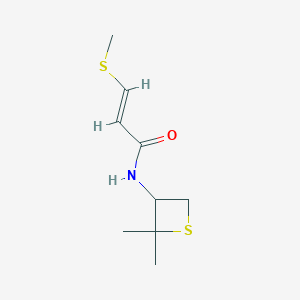
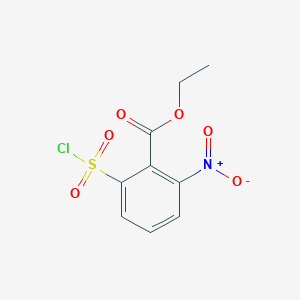
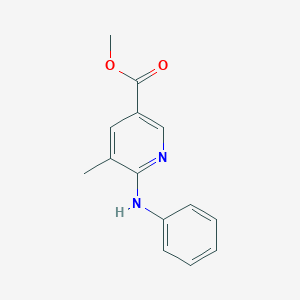

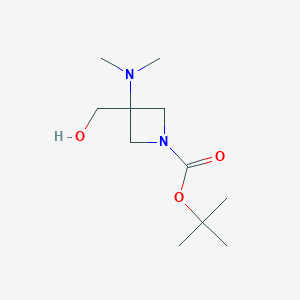
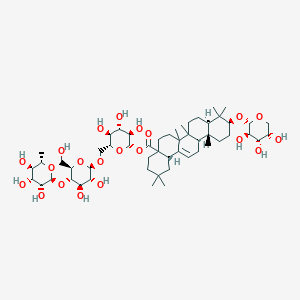
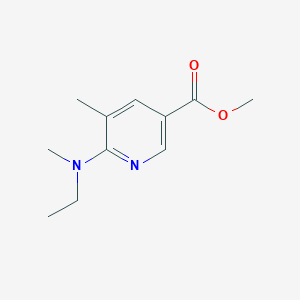

![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)
